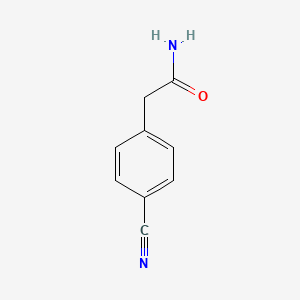

2-(4-Cyanophenyl)acetamide

Description

Contextualization within Amide and Nitrile Chemistry

2-(4-Cyanophenyl)acetamide, with the molecular formula C9H8N2O, possesses a structure where a cyanophenyl group is attached to an acetamide (B32628) moiety. Amides are a cornerstone of organic and biological chemistry, forming the peptide bonds that link amino acids in proteins. The amide group in this compound provides sites for hydrogen bonding and can undergo various chemical transformations.

Nitriles, characterized by a carbon-nitrogen triple bond, are also a significant class of organic compounds. They serve as important precursors for the synthesis of amines, carboxylic acids, and various nitrogen-containing heterocycles. The cyano group in this compound is a key reactive site, susceptible to nucleophilic attack and capable of participating in cycloaddition reactions.

The coexistence of these two functional groups on a phenyl ring creates a molecule with a rich and varied reactivity profile. The electronic interplay between the electron-withdrawing cyano group and the amide functionality influences the chemical behavior of the entire molecule.

Significance as a Synthetic Intermediate and Building Block

The dual functionality of this compound makes it a highly valuable synthetic intermediate. Its structure allows for selective reactions at either the amide or the nitrile group, or reactions involving both, leading to a diverse array of products. This versatility has established it as a key building block in the synthesis of various organic compounds, including heterocyclic structures that are of interest in medicinal chemistry and materials science.

The compound can undergo a range of chemical transformations, including:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, and the amide can be hydrolyzed to an amine and acetic acid, offering pathways to different functionalized molecules.

Reduction: The nitrile group can be reduced to a primary amine, while the amide can be reduced to a secondary amine.

Cyclization Reactions: The presence of both nitrile and amide functionalities facilitates the construction of various heterocyclic rings, which are prevalent in many biologically active compounds.

A common synthetic route to produce this compound involves the reaction of precursors like 4-(cyanomethyl)phenyl compounds with acetamide derivatives through nucleophilic substitution or coupling reactions. Optimization of these syntheses often involves careful selection of catalysts, such as palladium or copper, and control of reaction conditions like temperature and solvent choice.

Evolution of Research Themes Pertaining to this compound

Initial research involving this compound and related structures often focused on fundamental reactivity and the synthesis of new chemical entities. Over time, as the understanding of its chemical properties grew, research has expanded into more specialized areas.

A significant trend has been its exploration in medicinal chemistry. The structural motifs that can be derived from this compound are found in various pharmacologically active molecules. For instance, related N-(cyanophenyl)acetamide derivatives have been investigated for their potential as enzyme inhibitors and receptor ligands. ontosight.aiontosight.aiontosight.aievitachem.comnih.gov

In materials science, the compound and its derivatives are of interest for the development of novel polymers and functional materials. The rigid phenyl ring and the polar functional groups can impart desirable properties to polymeric structures.

The following table provides a summary of key research areas and findings related to this compound and its derivatives:

| Research Area | Key Findings and Applications |

| Synthetic Chemistry | Serves as a versatile intermediate for heterocyclic synthesis. Participates in various reactions including hydrolysis, reduction, and cyclization. |

| Medicinal Chemistry | Derivatives show potential as enzyme inhibitors (e.g., for tyrosine kinases, dihydrofolate reductase) and receptor ligands (e.g., for dopamine (B1211576) and adenosine (B11128) receptors). evitachem.comnih.gov Some derivatives have been studied for antimicrobial and anticancer activities. |

| Materials Science | Used in the development of advanced materials, including polymers and nanomaterials. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNFOCWICHLLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 4 Cyanophenyl Acetamide

Conventional and Established Synthesis Routes

Traditional approaches to the synthesis of 2-(4-cyanophenyl)acetamide have laid the groundwork for the development of more advanced methods. These routes typically involve fundamental organic reactions for the formation of the critical amide bond and the introduction of the cyanophenyl group.

Amidation and Acylation Reactions for C(O)-N Bond Formation

The formation of the acetamide (B32628) functional group is a cornerstone of many synthetic pathways. A common and direct method involves the amidation of 4-cyanophenylacetic acid. This reaction is typically carried out by treating the carboxylic acid with an aminating agent in the presence of a coupling reagent. For instance, the reaction of 4-cyanophenylacetic acid with an amine can be facilitated by reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). acs.org

Alternatively, acylation reactions provide another robust strategy for constructing the C(O)-N bond. This can be achieved by reacting a suitable amine with an activated derivative of acetic acid, such as acetyl chloride or acetic anhydride. smolecule.com For example, the acetylation of 4-(2-amino-1,3-thiazol-4-yl)aniline with acetyl chloride introduces the acetamide group.

A specific example is the synthesis of 2-(4-cyanophenyl)-N-(2-fluoroethyl)acetamide, which is prepared from 2-(4-cyanophenyl)acetic acid. mdpi.com Another variation involves the reaction of 4-aminobenzonitrile (B131773) with methyl 3-chloro-3-oxopropionate to yield N-(4-Cyanophenyl)-malonamic acid methyl ester. google.com

Strategies for Incorporating the 4-Cyanophenyl Moiety

The introduction of the 4-cyanophenyl group is a critical step in the synthesis of the target molecule. One straightforward approach is to start with a precursor that already contains this moiety, such as 4-cyanophenylacetic acid or 4-aminobenzonitrile. acs.orgnih.gov

In other strategies, the cyano group is introduced onto a pre-existing phenyl ring. This can be accomplished through various cyanation reactions. For instance, a palladium-catalyzed cyanation can be employed to convert an aryl halide to the corresponding nitrile.

Furthermore, the 4-cyanophenyl group can be incorporated through coupling reactions. For example, the reaction of 4-aminobenzonitrile with other molecules can be used to build the desired scaffold. nih.gov A specific instance is the synthesis of 4-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile from the reaction of 4-aminobenzonitrile and 2,6-dichloro-3-nitropyridine. nih.gov

Multi-Step Pathways from Diverse Precursors

The synthesis of this compound and its derivatives can also be achieved through multi-step sequences starting from more readily available precursors. fiveable.me These pathways offer flexibility in introducing various functional groups and building molecular complexity. fiveable.me

One such multi-step approach begins with p-phenylenediamine. This involves a protection-deprotection strategy where one amine group is protected, the other is converted to an acetamide, and then the protected group is removed to yield an intermediate that can be further functionalized to introduce the cyanomethyl group.

Another example is the synthesis of N-(4-{2-[(4-Cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, which involves several steps. These include the formation of a thiazole (B1198619) ring via a Hantzsch-type cyclocondensation, followed by the introduction of the 4-cyanophenylamino group through a nucleophilic aromatic substitution or an Ullmann coupling reaction, and finally, the acetylation of an aniline (B41778) intermediate.

Modern and Catalytic Synthetic Protocols

Recent advancements in organic synthesis have led to the development of more efficient and selective catalytic methods for preparing this compound and related structures. These modern protocols often utilize transition metal catalysts to facilitate key bond-forming reactions.

Palladium-Catalyzed Transformations in Acetamide Synthesis

Palladium catalysis has become a powerful tool in organic synthesis, and its application in acetamide synthesis is well-documented. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are particularly useful for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgmdpi.com

For instance, aniline-based amides have been synthesized via palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids. mdpi.comresearchgate.net This method demonstrates good tolerance for a variety of functional groups. mdpi.comresearchgate.net In a different approach, a serendipitous palladium-catalyzed synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides has been reported, yielding products like 2-(4-cyanophenyl)-N,N-dimethyl-2-oxoacetamide. acs.orgsemanticscholar.orgdeepdyve.com

The acetamide group itself can act as a directing group in palladium-catalyzed C-H activation reactions, enabling regioselective functionalization of aromatic rings. nih.govacs.org This has been demonstrated in the ortho-arylation of substituted benzamides using N-(2-aminophenyl)acetamide as a bidentate directing group. acs.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Mn(OAc)₂ | Benzamide derivative, Aryl iodide | Biaryl amide | Good to moderate | acs.org |

| Pd(PPh₃)₄ | N-(2,5-dibromophenyl) acetamide, Arylboronic acid | Tri-aryl acetamide derivatives | Low to good | mdpi.comresearchgate.net |

| Not specified | Arylglyoxylate, N,N-Dialkylamide | Arylglyoxylic amide | 47 | acs.orgsemanticscholar.org |

Rhodium-Catalyzed Reactions for Functionalization

Rhodium catalysts have also emerged as valuable tools for C-H functionalization and other transformations relevant to the synthesis of complex amides. snnu.edu.cn Rhodium-catalyzed reactions have been employed for the synthesis of various nitrogen-containing heterocycles and for the functionalization of C-H bonds. acs.orgresearchgate.netacs.org

While direct rhodium-catalyzed synthesis of this compound is not extensively reported, rhodium catalysts have been used in reactions involving related cyanophenyl compounds. For example, rhodium-catalyzed reactions of o- or p-cyano-N-allylanilines with H₂/CO have been shown to yield N-arylpyrrolidine aldehydes. publish.csiro.auresearchgate.net

Furthermore, rhodium-catalyzed C-H insertion reactions are a powerful method for C-N bond formation. researchgate.net Theoretical studies on the mechanism of rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide provide insights into the potential of these catalysts for amide synthesis. acs.orgresearchgate.netacs.org A specific application involves the rhodium-catalyzed C7 arylation of indoles with 4-bromobenzonitrile, demonstrating the utility of rhodium in coupling cyanophenyl-containing fragments. nih.gov

| Catalyst | Reactants | Product Type | Key Transformation | Reference |

| Rh(PPh₃)₃Cl | N-PtBu₂ indole, 4-Bromobenzonitrile | C7-arylated indole | C-H Arylation | nih.gov |

| Rhodium catalyst | o- or p-cyano-N-allylanilines, H₂/CO | N-arylpyrrolidine aldehydes | Hydroformylation | publish.csiro.auresearchgate.net |

| Rhodium(II) acetamide | α-(triethylsilyl)diazoacetates | α-(triethylsilyl)-γ-lactones | C-H Insertion | researchgate.net |

Vilsmeier Reagent-Mediated Syntheses

The Vilsmeier-Haack reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or PBr₃, is a versatile tool in organic synthesis, primarily used for formylation reactions. semanticscholar.org Recent research has demonstrated its utility in mediating the α-formyloxylation of α-halo-N-arylacetamides. rsc.orgresearchgate.netresearchgate.net

In this context, the Vilsmeier reagent, generated from formamide (B127407) and PBr₃, activates the α-chloro group in N-arylacetamides, facilitating a nucleophilic substitution by a formyloxy group from formamide. rsc.orgresearchgate.net This reaction has been successfully applied to a precursor of the target compound, 2-chloro-N-(4-cyanophenyl)acetamide. The process involves heating the α-chloro-N-arylacetamide with formamide in the presence of PBr₃, leading to the corresponding α-formyloxylated product in good to excellent yields. researchgate.net The reaction is notable for its tolerance of various functional groups on the phenyl ring, including both electron-donating and electron-withdrawing substituents. researchgate.netresearchgate.net

A proposed mechanism suggests that formamide reacts with PBr₃ to form a bromoiminium species (the Vilsmeier-Haack reagent). This reactive species then acylates the starting material, 2-chloro-N-(4-cyanophenyl)acetamide, leading to an intermediate that facilitates the displacement of the α-chloro group to yield the final α-formyloxylated product, 2-formyloxy-N-(4-cyanophenyl)acetamide. researchgate.net

The effectiveness of this transformation is highlighted by the high yields achieved for various substituted N-arylacetamides under optimized conditions.

| Substrate (X in 2-chloro-N-(4-X-phenyl)acetamide) | Product | Yield (%) | Reference |

|---|---|---|---|

| p-F | 2-formyloxy-N-(4-fluorophenyl)acetamide | 88 | researchgate.net |

| p-Br | 2-formyloxy-N-(4-bromophenyl)acetamide | 89 | researchgate.net |

| p-CF₃ | 2-formyloxy-N-(4-(trifluoromethyl)phenyl)acetamide | 91 | researchgate.net |

| p-CN | 2-formyloxy-N-(4-cyanophenyl)acetamide | 87 | researchgate.net |

| p-OMe | 2-formyloxy-N-(4-methoxyphenyl)acetamide | 91 | researchgate.net |

Wolff Rearrangement Applications in α,α-Disubstituted Amide Synthesis

The Wolff rearrangement is a powerful reaction in organic chemistry where an α-diazocarbonyl compound is transformed into a ketene (B1206846) through a 1,2-rearrangement, with the concurrent loss of dinitrogen gas. wikipedia.orgorganic-chemistry.org This rearrangement can be initiated by thermolysis, photolysis, or metal catalysis. wikipedia.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles, including amines, to form amides. organic-chemistry.org

This reaction is particularly valuable for the synthesis of α,α-disubstituted carboxylic acid derivatives. acs.orgresearchgate.net The general pathway involves:

Formation of an α-diazoketone: Starting from an α,α-disubstituted carboxylic acid, it is first converted to an acid chloride and then reacted with diazomethane (B1218177) to yield the α-diazoketone.

Wolff Rearrangement: The α-diazoketone undergoes rearrangement to form a disubstituted ketene intermediate.

Nucleophilic Trapping: The ketene is then treated with an amine (R₂NH) to produce the final α,α-disubstituted amide.

While the Wolff rearrangement is a cornerstone for creating α,α-disubstituted amides, its specific application for the direct synthesis of this compound (which is not α,α-disubstituted) is not extensively documented in primary literature. However, the methodology's principles could be hypothetically applied to synthesize derivatives. For instance, an appropriately substituted α-diazo ketone could rearrange to form a cyanophenyl-substituted ketene, which could then be trapped by ammonia (B1221849) or an amine to yield a derivative of this compound. The significance of the Wolff rearrangement lies in its ability to construct complex amide structures, often with high stereochemical control, making it a key strategy in modern synthetic chemistry. wikipedia.orgacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves developing cleaner reaction pathways, using safer materials, and minimizing waste.

Solvent-Free and Aqueous Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored amide synthesis in alternative media, such as water or under solvent-free (neat) conditions.

One notable approach involves conducting a one-pot oximation-Beckmann rearrangement in an aqueous micellar solution. rsc.org This method has been used to synthesize various acetanilides from the corresponding ketones. For example, 3-cyanoacetophenone was converted to N-(3-cyanophenyl)acetamide in a 62% yield using a system with the surfactant Brij® 35 in water at 45 °C. rsc.org This demonstrates the feasibility of forming the acetamide linkage in an aqueous environment, which significantly reduces the reliance on hazardous organic solvents.

| Starting Ketone | Product Amide | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4'-Methylacetophenone | N-(p-tolyl)acetamide | 86 | 2 wt % Brij® 35 in H₂O, 45 °C | rsc.org |

| 4'-Isobutylacetophenone | N-(4-isobutylphenyl)acetamide | 88 | 2 wt % Brij® 35 in H₂O, 45 °C | rsc.org |

| 3'-Cyanoacetophenone | N-(3-cyanophenyl)acetamide | 62 | 2 wt % Brij® 35 in H₂O, 45 °C | rsc.org |

Solvent-free reactions, where reagents are reacted neat, represent another important green strategy by completely eliminating the solvent from the reaction vessel.

Continuous Flow Chemistry Implementations

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. cam.ac.uk On an industrial scale, the production of acetamide derivatives may involve continuous flow processes to improve efficiency and throughput.

The synthesis of N,N-diallyl-2-(4-cyanophenyl)acetamide, a derivative of the target compound, has been explored using a tube-in-tube reactor design in a continuous flow system. cam.ac.ukrsc.org This setup is particularly useful for reactions involving gases, allowing for their efficient introduction into the continuous flow stream. Such implementations highlight the adaptability of flow chemistry for producing complex molecules like cyanophenyl-containing amides, paving the way for more efficient and safer industrial production methods.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy are inherently less wasteful. libretexts.org The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single product.

For the synthesis of this compound, a common laboratory route might involve the reaction of (4-cyanophenyl)acetyl chloride with ammonia.

C₉H₆ClNO + 2 NH₃ → C₉H₈N₂O + NH₄Cl

In this reaction, ammonium (B1175870) chloride (NH₄Cl) is formed as a byproduct, meaning not all atoms from the reactants are incorporated into the final product, thus lowering the atom economy.

Strategies to improve atom economy and minimize waste in amide synthesis include:

Catalytic Routes: Employing catalytic methods instead of stoichiometric reagents reduces waste streams. tudelft.nl

One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces the need for intermediate purification steps, saving solvents and preventing material loss.

Process Optimization: Careful control of reaction conditions can minimize the formation of byproducts and impurities, reducing waste generated during purification. google.comresearchgate.net

Safer Reagents and Alternative Solvents Utilization

Replacing hazardous reagents and solvents with safer alternatives is a critical aspect of green synthesis. In traditional amide synthesis, the conversion of a carboxylic acid to a more reactive species often involves hazardous reagents like thionyl chloride or phosgene. Safer alternatives include coupling agents like N,N'-Carbonyldiimidazole (CDI), which activates the carboxylic acid under milder conditions and produces gaseous byproducts that are easily removed. nih.govgoogle.com

The choice of solvent is also crucial. Many traditional organic solvents are toxic, flammable, or environmentally persistent. Green chemistry promotes the use of alternative solvents with better safety and environmental profiles. polyu.edu.hk Research into related syntheses has shown the successful replacement of conventional solvents with greener options.

| Conventional Solvent | Greener Alternative | Rationale for 'Greener' Classification | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | γ-Valerolactone (GVL) | Derived from biomass, biodegradable, low toxicity | polyu.edu.hk |

| Dichloromethane (DCM) | Isopropyl Acetate (B1210297) (iPrOAc) | Lower toxicity, more readily biodegradable | polyu.edu.hk |

| Toluene | n-Butyl Acetate (nBuOAc) | Lower toxicity, less hazardous air pollutant | polyu.edu.hk |

The adoption of such safer reagents and solvents in the synthesis of this compound can significantly reduce the risks to chemists and minimize the environmental footprint of the manufacturing process. polyu.edu.hkresearchgate.net

Iii. Chemical Reactivity and Transformation Pathways of 2 4 Cyanophenyl Acetamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile, an electron-rich species. mhmedical.com In 2-(4-Cyanophenyl)acetamide, such reactions can potentially occur at the amide nitrogen, the cyanophenyl ring, or the α-carbon.

The nitrogen atom of an amide is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance effect reduces the electron density on the nitrogen, making it a poor electron donor.

However, recent advancements in synthetic methodology have enabled the amide nitrogen to act as an electrophile in a process known as an "umpolung" or reverse polarity strategy. nih.govresearchgate.net This approach allows for SN2-type reactions to occur at the amide nitrogen center. nih.govnih.gov By converting the amide into a derivative with a good leaving group, such as an O-tosyl hydroxamate, the nitrogen becomes susceptible to attack by nucleophiles. nih.gov For instance, direct nucleophilic cyanation can be achieved using trimethylsilyl (B98337) cyanide (TMSCN) under mild, transition-metal-free conditions. nih.govresearchgate.net This method provides an efficient pathway to N-cyano amides, which are important structural motifs in various bioactive molecules and agrochemicals. nih.govnih.gov

Table 1: Conditions for Nucleophilic Cyanation at the Amide Nitrogen via Umpolung Strategy

| Precursor | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Product Type | Reference |

|---|

This table illustrates a general methodology applicable to amides, demonstrating the potential for functionalization at the nitrogen of this compound after appropriate derivatization.

The cyanophenyl group of the molecule is generally resistant to nucleophilic aromatic substitution (SNAr). The reaction typically requires strong electron-withdrawing groups to activate the aromatic ring and a good leaving group (like a halide) at a position ortho or para to the activating group. In this compound, the cyano (-CN) group is a powerful electron-withdrawing group, but there is no suitable leaving group on the ring to be displaced by a nucleophile.

Conversely, the phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the cyano group and, to a lesser extent, the acetamido side chain.

The methylene (B1212753) (CH₂) group situated between the cyanophenyl ring and the amide carbonyl is known as the α-carbon. The hydrogen atoms on this carbon are weakly acidic because the resulting conjugate base, a carbanion, is stabilized by resonance with the adjacent carbonyl group. Treatment with a strong base can deprotonate the α-carbon to form an enolate ion.

This enolate is a potent carbon nucleophile and can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. This process, known as α-alkylation, is a powerful method for forming new carbon-carbon bonds. The reaction extends the carbon chain at the α-position, allowing for the synthesis of a wide range of derivatives.

Table 2: Reagents for α-Carbon Functionalization

| Reaction Step | Class of Reagent | Specific Examples | Purpose |

|---|---|---|---|

| 1. Enolate Formation | Strong Bases | Sodium hydride (NaH), Lithium diisopropylamide (LDA) | Deprotonation of the α-carbon |

Oxidation and Reduction Chemistry

The nitrile and amide functional groups in this compound can undergo various oxidation and reduction transformations, providing pathways to other important classes of compounds, such as amines and carboxylic acids.

The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental process in organic synthesis and can be accomplished using several methods. libretexts.orgopenstax.org

One of the most common methods is treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an aqueous workup. libretexts.orgstudymind.co.uk The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. openstax.orgchemistrysteps.com

Another widely used method is catalytic hydrogenation. studymind.co.uk This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). studymind.co.uk This method is often considered "greener" and can be highly efficient.

Table 3: Comparison of Common Methods for Nitrile Reduction

| Reducing Agent/System | Conditions | Product | Key Features | References |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Dry ether (e.g., THF) 2. H₂O or acid workup | Primary amine | Powerful, reduces many other functional groups. Requires anhydrous conditions. | libretexts.orgopenstax.orgstudymind.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (Pd, Pt, Ni), solvent (e.g., ethanol), elevated pressure/temperature | Primary amine | Cleaner workup, can be selective with catalyst choice. | studymind.co.uk |

| Sodium in Ethanol (B145695) | Refluxing ethanol | Primary amine | A classic method, less common now due to harsher conditions. | studymind.co.uk |

The amide linkage is one of the most stable functional groups and is generally resistant to both oxidation and reduction.

Reduction: The reduction of an amide is a challenging transformation that requires a powerful reducing agent. Similar to nitriles, lithium aluminum hydride (LiAlH₄) is effective in reducing amides. The reaction converts the amide group directly to an amine. In the case of this compound, this reaction would transform the -CONH₂ group into a -CH₂NH₂ group, yielding 2-(4-cyanophenyl)ethan-1-amine. It is important to note that LiAlH₄ will also reduce the nitrile group, so simultaneous reduction of both functional groups would occur. Selective reduction of the amide in the presence of a nitrile is difficult to achieve with this reagent.

Oxidation: The amide group is highly resistant to oxidation under normal conditions. Oxidative cleavage of the amide bond is possible but typically requires extreme conditions or specific enzymatic catalysis, which are outside the scope of general chemical reactivity. Therefore, the amide linkage in this compound is considered stable towards common oxidizing agents.

Cyclization and Heterocyclic Ring Formation

The propensity of this compound and its derivatives to undergo intramolecular and intermolecular cyclization reactions is a cornerstone of its utility in synthetic organic chemistry. These reactions pave the way for the construction of diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Thiazole (B1198619) rings can be effectively synthesized using precursors derived from acetamide (B32628) structures. While direct reactions with this compound are less commonly detailed, analogous cyanoacetamide derivatives serve as established building blocks. For instance, the reaction of N-(4-acetylphenyl)-2-cyanoacetamide with phenyl isothiocyanate and α-halocarbonyl compounds yields various thiazole derivatives . A common and efficient route to thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. In a related synthesis, thiosemicarbazones derived from substituted phenoxyacetamides react with α-haloketones or hydrazonoyl halides to form substituted thiazoles mdpi.com. This highlights a potential pathway where this compound could be first converted to a corresponding thioamide or thiosemicarbazone before cyclization. For example, cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone is a rapid, single-step method for synthesizing 4-(4-cyanophenyl)-2-hydrazinylthiazoles nih.gov.

Table 1: Examples of Thiazole Synthesis Pathways

| Starting Material Class | Reagents | Product Class |

|---|---|---|

| Cyanoacetamide Derivative | Phenyl isothiocyanate, α-halocarbonyl compounds | Substituted Thiazoles |

| Thiosemicarbazone Derivative | α-haloketones (e.g., α-bromo-4-cyanoacetophenone) | Substituted Thiazoles mdpi.comnih.gov |

The active methylene group in this compound and its analogs is crucial for the construction of pyridine (B92270) and pyrimidine (B1678525) rings. These syntheses often proceed through condensation reactions with various electrophilic reagents. For example, N-(4-acetylphenyl)-2-cyanoacetamide can be reacted with different electrophiles to obtain 3-cyanopyridine (B1664610) derivatives . Multi-component reactions are also a powerful tool for this purpose. The reaction between cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) carbonate is a known method for synthesizing pyridine derivatives dntb.gov.ua. These reactions leverage the nucleophilicity of the methylene carbon to form new carbon-carbon bonds, followed by cyclization and aromatization to yield the stable heterocyclic ring.

The synthesis of more complex fused heterocyclic systems like quinolines and benzimidazoles can also be achieved. While direct pathways from this compound are specific, related structures demonstrate viable synthetic routes. For instance, benzimidazolyl-substituted acrylonitriles, which can be formed from the condensation of benzimidazole-2-acetonitrile and 4-cyanobenzaldehyde (B52832), undergo photochemical dehydro-cyclization to yield dicyano-substituted benzimidazo[1,2-a] quinolines nih.gov. This suggests a strategy where this compound is first elaborated into a more complex intermediate before the final cyclization to the quinoline (B57606) or benzimidazole (B57391) core.

The versatility of cyanoacetamide derivatives extends to the synthesis of other important five-membered heterocycles.

Triazoles: 1,2,4-Triazoles are prevalent in pharmaceutical agents. Syntheses often involve the cyclization of intermediates like acylhydrazines or hydrazones nih.govresearchgate.net. A potential route could involve the conversion of the acetamide group of this compound into a hydrazide, followed by reaction with a one-carbon synthon and subsequent cyclization.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized through the dehydrative cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones nih.gov. A common method involves the cyclization of acylthiosemicarbazides using an oxidizing agent like iodine nih.gov. This pathway would require the initial conversion of the amide in this compound to an acylthiosemicarbazide. Fused ring systems, such as nih.goviaea.orgtriazolo[3,4-b] nih.govnih.govoxadiazoles, can be prepared in a two-step synthesis from 4-amino-1,2,4-triazoles, highlighted by a microwave-accelerated intramolecular cyclization nih.gov.

Condensation and Addition Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration wikipedia.orgsigmaaldrich.com. The active methylene group of this compound, flanked by the cyanophenyl and amide groups, is sufficiently acidic to participate in this reaction.

This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or triethylamine, to deprotonate the active methylene compound, forming a nucleophilic enolate ion wikipedia.orgresearchgate.netalfa-chemistry.com. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a molecule of water to produce an α,β-unsaturated product sigmaaldrich.comalfa-chemistry.com.

A key application of this reaction is the synthesis of benzimidazolyl-substituted acrylonitriles. Here, benzimidazole-2-acetonitrile (an active methylene compound) is condensed with 4-cyanobenzaldehyde in absolute ethanol using piperidine as a catalyst nih.gov. This produces 2-(1H-benzimidazol-2-yl)-3-(4-cyanophenyl)-acrylonitrile, a precursor for benzimidazo[1,2-a]quinolines nih.gov. This exemplifies how the Knoevenagel condensation, using a cyanophenyl-containing aldehyde, leads to the formation of functionalized enoates that are valuable in further heterocyclic synthesis.

Table 2: Key Features of Knoevenagel Condensation

| Component | Description | Example |

|---|---|---|

| Active Methylene Compound | A compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). | Benzimidazole-2-acetonitrile nih.gov |

| Carbonyl Compound | An aldehyde or ketone. | 4-Cyanobenzaldehyde nih.gov |

| Catalyst | Typically a weak base. | Piperidine nih.gov, Triethylamine researchgate.net |

| Product | An α,β-unsaturated compound (conjugated enone/enoate). | 2-(1H-benzimidazol-2-yl)-3-(4-cyanophenyl)-acrylonitrile nih.gov |

Michael Addition Reactions

The Michael reaction, or Michael addition, involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, or Michael acceptor. wikipedia.orgadichemistry.com The reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com The key characteristic of a Michael donor is the presence of an acidic proton, typically located on a methylene (-CH₂) or methine (-CH) group positioned between two electron-withdrawing groups, which facilitate the formation of a resonance-stabilized carbanion. adichemistry.comchemistrysteps.com

In the case of this compound, the methylene bridge (-CH₂-) is activated by the adjacent electron-withdrawing 4-cyanophenyl ring and the acetamide group. This activation makes the methylene protons acidic enough to be removed by a suitable base, allowing the molecule to function as a Michael donor.

Mechanism of this compound as a Michael Donor:

Deprotonation: A base abstracts a proton from the methylene group of this compound, forming a resonance-stabilized enolate ion. masterorganicchemistry.com

Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated Michael acceptor in a conjugate addition reaction. wikipedia.org

Protonation: The intermediate enolate formed from the Michael acceptor is then protonated by the conjugate acid of the base or during a workup step to yield the final Michael adduct. masterorganicchemistry.com

The general scheme for this process is outlined below.

Table 1: Proposed Michael Addition Reactions with this compound

| Michael Acceptor | Base | Expected Michael Adduct |

|---|---|---|

| Methyl acrylate | Sodium ethoxide (NaOEt) | Methyl 4-acetamido-4-(4-cyanophenyl)butanoate |

| Acrylonitrile | Potassium tert-butoxide (t-BuOK) | 2-(1-(4-Cyanophenyl)-3-nitrilopropyl)acetamide |

| Methyl vinyl ketone | Sodium hydroxide (B78521) (NaOH) | 2-(4-Cyanophenyl)-5-oxohexanamide |

Radical Chemistry and Sʀɴ1 Substitution Mechanisms

Radical-nucleophilic aromatic substitution (Sʀɴ1) is a type of substitution reaction where a substituent on an aromatic ring is replaced by a nucleophile through a chain reaction involving a free radical intermediate. wikipedia.org Unlike traditional nucleophilic aromatic substitution (SɴAr), the Sʀɴ1 mechanism does not require strong electron-withdrawing groups to be positioned ortho or para to the leaving group. wikipedia.org

While this compound itself is not a typical substrate for Sʀɴ1 reactions as it lacks a suitable leaving group like a halide on the aromatic ring, a halogenated derivative could readily participate in such a transformation. The mechanism proceeds in three distinct phases: initiation, propagation, and termination. uobasrah.edu.iq

Hypothetical Sʀɴ1 Mechanism for a Halogenated Derivative:

Initiation: The reaction begins with a single electron transfer (SET) from an initiator (e.g., photochemical stimulation or a solvated electron) to the aryl halide substrate, forming a radical anion. uobasrah.edu.iqdalalinstitute.com

Propagation:

The radical anion intermediate fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.orguobasrah.edu.iq

This aryl radical then rapidly reacts with a nucleophile (Nu⁻) to form a new radical anion. dalalinstitute.com

This new radical anion transfers its unpaired electron to a new molecule of the starting aryl halide. This regenerates the radical anion of the substrate, which continues the chain, and yields the final substituted aromatic product. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical abstracts a hydrogen atom from the solvent or if two radicals combine. wikipedia.orguobasrah.edu.iq

Table 2: Key Steps in the Sʀɴ1 Mechanism

| Step | Description | General Equation |

|---|---|---|

| Initiation | Formation of a radical anion via Single Electron Transfer (SET). | Ar-X + e⁻ → [Ar-X]•⁻ |

| Fragmentation | The radical anion fragments into an aryl radical and a leaving group anion. | [Ar-X]•⁻ → Ar• + X⁻ |

| Nucleophilic Attack | The aryl radical couples with a nucleophile. | Ar• + Nu⁻ → [Ar-Nu]•⁻ |

| Electron Transfer (Propagation) | The product radical anion transfers an electron to a new substrate molecule. | [Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻ |

Hydrolysis Reactions of Amide and Nitrile Groups

This compound possesses two functional groups susceptible to hydrolysis: a primary amide (-CONH₂) and an aromatic nitrile (-C≡N). Both groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlumenlearning.com The hydrolysis of a nitrile proceeds through an amide intermediate, which complicates selective hydrolysis of the original amide group without affecting the nitrile. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A weak nucleophile like water can then attack this carbon. A series of proton transfer steps and tautomerization leads first to the amide and, upon further heating, to the corresponding carboxylic acid. libretexts.orgyoutube.com The primary amide is similarly hydrolyzed to a carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (OH⁻), the nucleophile directly attacks the electrophilic carbon of the nitrile or amide. libretexts.org For the nitrile, this leads to an imidic acid intermediate that tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849).

The complete hydrolysis of this compound under harsh conditions yields 4-(carboxymethyl)benzoic acid. However, carefully controlled conditions, such as using hydrogen peroxide in an alkaline solution, can sometimes favor the partial hydrolysis of a nitrile to an amide with minimal further reaction. commonorganicchemistry.com

Table 3: Hydrolysis Pathways for this compound

| Reaction Condition | Initial Functional Group | Intermediate Product | Final Product (after complete hydrolysis) |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide (-CONH₂) | - | Carboxylic Acid (-COOH) and Ammonium (NH₄⁺) |

| Nitrile (-C≡N) | Amide (-CONH₂) | Carboxylic Acid (-COOH) | |

| Basic (e.g., NaOH, H₂O, heat) | Amide (-CONH₂) | - | Carboxylate (-COO⁻Na⁺) and Ammonia (NH₃) |

| Nitrile (-C≡N) | Amide (-CONH₂) | Carboxylate (-COO⁻Na⁺) |

Iv. Derivatives and Analogs of 2 4 Cyanophenyl Acetamide: Design and Synthesis

Structural Modification Strategies for Amide and Phenyl Moieties

The introduction of various substituents onto the phenyl ring of the phenylacetamide moiety can significantly alter the electronic properties and lipophilicity of the resulting compounds. These changes, in turn, can influence the molecule's interaction with biological targets or its behavior in chemical reactions. For instance, in the development of new isatin-based sulphonamide candidates, a phenylacetamide moiety was incorporated at the isatin (B1672199) nitrogen. The phenyl ring was substituted with groups of varying size, lipophilicity, and electronic properties, such as chloro (Cl), bromo (Br), methyl (CH₃), and methoxy (B1213986) (OCH₃) groups, to investigate their interaction with the active site of carbonic anhydrase nih.gov.

The strategic placement of substituents can lead to significant changes in molecular architecture and reactivity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity of the amide N-H and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.

| Substituent | Position on Phenyl Ring | Potential Effect |

| Electron-withdrawing (e.g., -NO₂, -CF₃) | ortho, meta, para | Increases acidity of amide N-H; deactivates the ring towards electrophilic substitution. |

| Electron-donating (e.g., -OCH₃, -CH₃) | ortho, meta, para | Decreases acidity of amide N-H; activates the ring towards electrophilic substitution. |

| Halogens (e.g., -F, -Cl, -Br) | ortho, meta, para | Inductive electron withdrawal and resonance electron donation; can influence lipophilicity and binding interactions. |

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound to improve its pharmacological profile without drastically altering its chemical structure . Bioisosterism is employed to enhance biological activity, reduce side effects, or alter the metabolic fate of a molecule . These principles can be applied to the 2-(4-cyanophenyl)acetamide scaffold in several ways.

The cyano group (-C≡N) on the phenyl ring is a key feature. A classic bioisosteric replacement for a nitrile is a halogen, such as chlorine or bromine, or a trifluoromethyl group (-CF₃), which can mimic its steric and electronic properties to some extent. In a study of dual aromatase and sulfatase inhibitors, the para-cyano group of a lead compound was replaced with a hydrogen atom, which proved to be detrimental to its dual inhibitory activity, highlighting the importance of this group for biological function wikipedia.org.

The phenyl ring itself can be replaced by other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring with a pyridine (B92270), thiophene, or pyrazole (B372694) ring can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

The amide bond (-CONH-) is another key target for isosteric replacement. It can be replaced with a variety of other functional groups to modulate the compound's properties. For example, a sulfonamide (-SO₂NH-) can act as an amide bioisostere, offering increased hydrophobicity and solubility while maintaining a similar hydrogen bonding pattern researchgate.net. Other potential replacements include esters, ketones, or reversed amides.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Cyano (-C≡N) | Halogen (-Cl, -Br), Trifluoromethyl (-CF₃) | Mimic steric and electronic character. |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Modulate polarity, hydrogen bonding, and metabolism. |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-), Ester (-COO-), Ketone (-CO-) | Alter hydrogen bonding, stability, and pharmacokinetic properties. |

Synthesis of N-Substituted 2-(4-Cyanophenyl)acetamides

The synthesis of N-substituted derivatives of this compound is a common strategy to explore the chemical space around this scaffold. These derivatives are typically prepared through the reaction of 2-(4-cyanophenyl)acetic acid or its activated derivatives with a primary or secondary amine.

A general and widely used method involves the activation of the carboxylic acid group of 2-(4-cyanophenyl)acetic acid to form a more reactive intermediate, such as an acyl chloride or an active ester. This intermediate is then reacted with the desired amine to form the corresponding N-substituted amide. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by first activating 2-(thiophen-2-yl)acetic acid with thionyl chloride to form the acyl chloride, which was then reacted with 2-aminothiophene-3-carbonitrile (B183302) syntheticpages.org. A similar approach can be employed starting with 2-(4-cyanophenyl)acetic acid.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) can be used to facilitate the direct amidation of 2-(4-cyanophenyl)acetic acid with an amine researchgate.net.

Functionalization at the Alpha-Carbon Position of the Acetamide (B32628) Moiety

The methylene (B1212753) group (-CH₂-) alpha to the carbonyl and cyano groups in cyanoacetamide derivatives is known as an active methylene group . The adjacent electron-withdrawing groups increase the acidity of the C-H bonds, making this position susceptible to deprotonation and subsequent reaction with electrophiles.

A prominent reaction for the functionalization of this alpha-carbon is the Knoevenagel condensation nih.govwikipedia.org. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or an amine nih.govwikipedia.org. The initial product is a β-hydroxy carbonyl compound, which typically undergoes spontaneous dehydration to yield an α,β-unsaturated product .

For example, 2-cyanoacetamide (B1669375) can react with various aldehydes, such as 6-nitroveratraldehyde, in the presence of piperidine to form 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (B2417300) syntheticpages.orgchemspider.com. This methodology can be extended to this compound, allowing for the introduction of a wide range of substituents at the alpha-carbon, leading to the synthesis of α,β-unsaturated derivatives. Microwave-assisted Knoevenagel condensation has also been reported as an efficient method for the synthesis of such derivatives nih.gov.

Another approach to functionalize the alpha-carbon is through nitrosation. N-(4-substitutedphenyl)-2-cyanoacetamide derivatives can react with sodium nitrite (B80452) in acetic acid to afford the corresponding hydroxyimino derivatives ekb.eg.

Incorporation of this compound Substructures into Complex Scaffolds

The this compound substructure can serve as a building block for the construction of more complex molecular architectures and heterocyclic systems. The reactivity of the active methylene group and the potential for modification of the amide and phenyl moieties make it a versatile synthon in organic synthesis.

Cyanoacetamide derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, including pyridines, thiazoles, and pyrimidines ekb.eg. The active methylene group can participate in cyclization reactions with various reagents to form five- and six-membered rings. For instance, cyanoacetamide derivatives can be used in the Gewald reaction to synthesize substituted thiophenes.

In the field of medicinal chemistry, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been identified as a novel framework with activity against both sensitive and resistant cancer cells researchgate.net. This demonstrates how the core acetamide structure can be elaborated with other functionalities, in this case, a substituted aminothiazole ring, to generate compounds with significant biological activity. The synthesis of such complex molecules often involves a multi-step sequence where the acetamide linkage is formed at a key step in the synthetic route.

The incorporation of the this compound moiety into larger, more complex structures allows for the exploration of new chemical space and the development of molecules with tailored properties for specific applications in materials science and medicine.

V. Advanced Characterization Methodologies in 2 4 Cyanophenyl Acetamide Research

Spectroscopic Techniques for Elucidating Reaction Products and Intermediates (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable tools for the structural elucidation of 2-(4-Cyanophenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the amide (-NH₂) protons. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the carbonyl group would present as a singlet, while the amide protons can appear as a broad singlet. ¹³C NMR spectroscopy complements this by identifying the unique carbon environments, including the nitrile carbon, the carbonyl carbon, and the distinct aromatic carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A strong, sharp absorption band is expected for the nitrile (C≡N) stretch. The amide functional group gives rise to a strong absorption from the carbonyl (C=O) stretch and characteristic bands from the N-H stretching and bending vibrations.

Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. In Electron Impact Mass Spectrometry (EI-MS), this compound would show a molecular ion peak corresponding to its exact mass. Fragmentation of this ion can help confirm the connectivity of the molecule, for instance, through the loss of the acetamide (B32628) side chain.

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.5-7.8 ppm (doublets) |

| Methylene Protons (-CH₂) | δ ~3.7 ppm (singlet) | |

| Amide Protons (-NH₂) | δ 7.5-8.5 ppm (broad singlet) | |

| IR Spectroscopy | N-H Stretch (Amide) | 3200-3400 cm⁻¹ |

| C≡N Stretch (Nitrile) | 2220-2240 cm⁻¹ | |

| C=O Stretch (Amide I) | ~1660 cm⁻¹ | |

| N-H Bend (Amide II) | ~1640 cm⁻¹ | |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z ≈ 160.06 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of compounds. For purity assessment of this compound, a reverse-phase HPLC method is typically suitable. sielc.com This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. ajpaonline.com The compound's elution is monitored using a UV detector, leveraging the ultraviolet absorbance of the phenyl ring. By analyzing the chromatogram, the presence of impurities can be detected and quantified, allowing for a precise determination of the compound's purity. researchgate.net

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and simple method for monitoring the progress of a chemical reaction in real-time. dergipark.org.tr A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. nih.gov The separation of reactants, intermediates, and products can be visualized under UV light. The disappearance of starting materials and the appearance of the product spot indicate the progression and completion of the reaction.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | UV Spectroscopy (e.g., at 254 nm) | Purity Assessment, Quantification |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane | UV Light (254 nm) | Reaction Monitoring |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of the molecular structure and offers insights into conformational preferences, intermolecular interactions, and crystal packing.

While the specific crystal structure of this compound is not detailed in the available literature, data from its close analog, 2-(4-Chlorophenyl)acetamide, provides valuable insights into the expected solid-state conformation. nih.govresearchgate.net In the crystal structure of 2-(4-Chlorophenyl)acetamide, the molecule exhibits a specific orientation where the acetamide group is significantly twisted relative to the plane of the benzene ring. nih.govresearchgate.net This twist is defined by a dihedral angle of 83.08 (1)°. It is anticipated that this compound would adopt a similar non-planar conformation.

Furthermore, the crystal packing of the chloro-analog is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into layers. nih.govresearchgate.net This type of hydrogen bonding is a common and critical feature in the crystal structures of primary amides and is expected to play a key role in the solid-state architecture of this compound as well, influencing its physical properties such as melting point and solubility.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO |

| Molecular Weight | 169.60 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 4.917 (2) |

| b (Å) | 6.033 (4) |

| c (Å) | 26.680 (12) |

| Volume (ų) | 791.5 (7) |

| Dihedral Angle (Acetamide vs. Benzene) | 83.08 (1)° |

Vi. Theoretical and Computational Investigations of 2 4 Cyanophenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations would be employed to understand the fundamental electronic properties of 2-(4-Cyanophenyl)acetamide.

Molecular Modeling and Simulation

Molecular Dynamics Simulations (to understand molecular interactions or conformational behavior)

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations are invaluable for understanding its dynamic behavior in a simulated physiological environment, such as in solution or when bound to a biological target like an enzyme.

These simulations can reveal the stability of the compound within a protein's binding pocket. By calculating metrics such as the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues, researchers can assess the conformational stability of the protein-ligand complex. For instance, in studies of various enzyme inhibitors, a stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the inhibitor remains securely in its binding pose. nih.govfrontiersin.org

Furthermore, MD simulations provide detailed information about the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The persistence of these interactions throughout the simulation is a key indicator of strong binding. Advanced calculations based on MD trajectories, like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to estimate the binding free energy of the ligand, offering a quantitative measure of its affinity for the target. frontiersin.org Such analyses have been crucial in understanding the binding mechanisms of various inhibitors, including those targeting enzymes like CYP51 and PDE4D. frontiersin.orgmdpi.com

Molecular Docking Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), typically a protein. This method is instrumental in generating hypotheses about how this compound might interact with specific biological targets to exert a biological effect.

The docking process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the fit using a scoring function. The score estimates the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov This approach has been widely used to screen libraries of compounds against therapeutic targets like the main protease (Mpro) of SARS-CoV-2 and monoamine oxidase (MAO). nih.govresearchgate.net

For this compound, key structural features would be analyzed for potential interactions:

The Cyanophenyl Group : The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in the active site. frontiersin.org

The Nitrile Moiety (-C≡N) : The nitrile group is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can interact with backbone NH groups of protein residues. researchgate.net It can also engage in other non-covalent interactions and has been known to displace water molecules from active sites, which can be entropically favorable. researchgate.net Computational studies on nitrile-based inhibitors of cysteine proteases highlight the electrophilic nature of the nitrile carbon, which can form reversible covalent adducts with nucleophilic residues like cysteine. ucl.ac.ukresearchgate.net

The Acetamide (B32628) Group (-NHCOCH₃) : The amide moiety is a classic pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). mdpi.com

Docking studies of similar cyanophenyl-based compounds against viral proteases have revealed critical interactions with residues like Histidine (HIS) and Cysteine (CYS) in the catalytic site. researchgate.net The results of such studies are typically visualized to understand the precise binding mode and are often summarized in tables listing the key interacting residues and the calculated binding energies.

| Functional Group | Potential Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Cyanophenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) |

| Nitrile (-C≡N) | Hydrogen Bond Acceptor | Backbone Amides (e.g., Glycine, Serine) |

| Nitrile (-C≡N) | Reversible Covalent Adduct | Cysteine (CYS) |

| Amide N-H | Hydrogen Bond Donor | Aspartate (ASP), Glutamate (GLU), Serine (SER) |

| Amide C=O | Hydrogen Bond Acceptor | Arginine (ARG), Lysine (LYS), Histidine (HIS) |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions. These approaches can map the entire reaction pathway, identifying transition states, intermediates, and calculating the activation energies required for each step.

For the synthesis of this compound, a common route involves the coupling of 4-cyanophenylacetic acid with ammonia (B1221849) or an ammonia equivalent. DFT studies on general amide bond formation from carboxylic acids and amines have shown that the direct reaction is often hindered by a high activation barrier due to the formation of a stable ammonium (B1175870) carboxylate salt. dur.ac.uk

Therefore, activating agents are typically used. One common laboratory method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. rsc.orgacs.org Computational studies can model this two-step process:

Acyl Chloride Formation : The mechanism of the reaction between the carboxylic acid and thionyl chloride can be calculated to understand the intermediates and transition states.

Amide Formation : The subsequent nucleophilic attack of the amine on the highly electrophilic acyl chloride proceeds through a tetrahedral intermediate. DFT calculations can determine the energy barrier for the formation and collapse of this intermediate to yield the final amide product.

Alternatively, computational studies have explored the mechanisms of enzyme-catalyzed amide synthesis. For example, the mechanism of nitrile hydratase, an enzyme that converts nitriles to amides, has been investigated. nih.gov These studies show that the enzyme activates the nitrile by coordinating it to a metal center, making it susceptible to nucleophilic attack. nih.gov While not a synthetic route for this compound, these studies provide fundamental insights into the conversion of nitrile groups to amides. Similarly, the mechanism of amide hydrolysis on catalyst surfaces like ceria (CeO₂) has been modeled, showing the formation of a tetrahedral intermediate followed by C-N bond scission. nih.gov

Predictive Modeling for Synthetic Accessibility and Novel Scaffold Design

Computational modeling is increasingly used not only to analyze existing molecules but also to predict the properties of new ones and guide their design.

Predictive Modeling for Synthetic Accessibility

Synthetic accessibility (SA) is a measure of how easily a molecule can be synthesized. In computational drug design, it is crucial to ensure that newly designed molecules are synthetically feasible. researchgate.net Several predictive models have been developed to assign an SA score to a given structure. nih.govacs.org

These models often use machine learning algorithms trained on large databases of known chemical reactions or commercially available compounds. nih.gov They analyze the molecule's structure by breaking it down into fragments and considering factors such as:

Molecular Complexity : The number of rings, chiral centers, and complex stereochemistry.

Fragment Contribution : The frequency of its structural fragments in databases of known molecules. Common fragments receive a favorable score, while rare or complex fragments are penalized.

Reaction Knowledge : Some advanced models incorporate knowledge from reaction databases to evaluate the feasibility of the retrosynthetic pathways. nih.gov

Modern approaches like Graph Attention-based assessment of Synthetic Accessibility (GASA) use graph neural networks to automatically learn the structural features that are most important for determining synthetic difficulty. acs.org For this compound and its potential derivatives, these tools can quickly assess whether a proposed new structure would be straightforward or challenging to synthesize in a lab.

Novel Scaffold Design

Computational methods are also pivotal for designing novel molecules based on a known active compound like this compound. Two key strategies are pharmacophore modeling and scaffold hopping.

Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would include features like an aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature corresponding to the nitrile. nih.gov This model can then be used as a 3D query to search large compound libraries for structurally different molecules that match the pharmacophore, potentially identifying new and diverse active compounds. researchgate.net

Scaffold Hopping : This technique aims to replace the core structure (scaffold) of a molecule while retaining the key functional groups (decorations) in their correct spatial orientation. biosolveit.de Starting with the this compound scaffold, computational algorithms can search for alternative core structures that maintain the relative positions of the cyanophenyl group and the acetamide side chain. This is a powerful strategy for discovering new chemotypes with potentially improved properties, such as better selectivity, higher potency, or novel intellectual property. nih.govbiosolveit.de

| Technique | Principle | Application |

|---|---|---|

| Pharmacophore Modeling | Identifies the 3D arrangement of essential functional features (e.g., aromatic ring, H-bond donors/acceptors). | Used as a 3D query to screen virtual libraries for structurally diverse molecules with the same key features. |

| Scaffold Hopping | Replaces the central molecular core (scaffold) while preserving the orientation of key side chains. | Generates novel chemical series with potentially improved drug-like properties while maintaining biological activity. |

Vii. Applications of 2 4 Cyanophenyl Acetamide in Chemical Synthesis and Materials Science

Role as a Precursor in Fine Chemical Synthesis

In the field of fine chemical synthesis, 2-(4-Cyanophenyl)acetamide is prized for its ability to participate in a variety of chemical transformations. The active methylene (B1212753) group adjacent to the cyano and carbonyl groups is particularly reactive, making it a key synthon for the construction of heterocyclic compounds. Research has demonstrated that cyanoacetamide derivatives are instrumental in synthesizing biologically active heterocycles such as pyridines, thiazoles, and pyrimidines. mdpi.comcore.ac.uksbmu.ac.ir

For instance, derivatives of 2-cyano-N-arylacetamide are utilized as starting materials for the synthesis of novel heterocyclic compounds with potential antimicrobial activities. mdpi.com These reactions often involve condensation and cyclization pathways, leveraging the reactivity of both the cyano and acetamide (B32628) functionalities.

A notable application in the pharmaceutical industry involves the synthesis of N-(4-(trifluoromethyl)phenyl)-2-cyanoacetamide, a compound structurally related to this compound, which serves as a key intermediate in the production of the immunosuppressive drug Teriflunomide. This highlights the importance of the cyanophenyl acetamide scaffold in accessing medicinally relevant molecules.

Furthermore, the cyanophenyl group itself can be chemically modified, for example, through reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, further expanding the range of accessible fine chemicals.

Intermediacy in the Development of Advanced Organic Scaffolds for Research Purposes

The development of novel organic scaffolds is crucial for advancing drug discovery and chemical biology research. This compound serves as a valuable intermediate in the creation of such scaffolds, providing a core structure that can be elaborated upon to generate libraries of compounds for biological screening.

The inherent reactivity of the molecule allows for its incorporation into larger, more complex architectures. For example, the synthesis of a dual aromatase–sulfatase inhibitor, a potential therapeutic for hormone-dependent breast cancer, utilizes a 4-cyanophenyl-containing building block, underscoring the significance of this moiety in the design of bioactive scaffolds.

The versatility of cyanoacetamide derivatives as synthons for heterocyclic synthesis is a key aspect of their role in developing advanced organic scaffolds. core.ac.uksbmu.ac.ir By reacting this compound with various reagents, chemists can construct a wide variety of heterocyclic systems, each with the potential to exhibit unique biological activities. These scaffolds form the basis for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates.

Table 1: Examples of Heterocyclic Scaffolds Derived from Cyanoacetamide Precursors

| Heterocyclic Scaffold | Synthetic Utility | Potential Applications |

| Pyridines | Synthesized through multicomponent reactions involving cyanoacetamide derivatives. nih.gov | Antimicrobial agents, antioxidants. |

| Thiazoles | Formed via reaction of cyanoacetamides with sulfur-containing reagents. mdpi.com | Anticancer agents, anti-inflammatory drugs. |

| Pyrimidines | Constructed through condensation reactions with amidines or related compounds. | Antiviral agents, kinase inhibitors. |

This table is generated based on the general reactivity of cyanoacetamide derivatives and provides examples of scaffolds that could potentially be synthesized using this compound.

Utilization in Materials Science Research

The unique electronic and structural features of this compound also make it a compound of interest in materials science. The presence of the polar cyano and amide groups, combined with the aromatic phenyl ring, allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of molecules into ordered structures, a fundamental principle in the design of functional materials.

While direct applications of this compound in materials science are an emerging area of research, the properties of the cyanophenyl and acetamide moieties suggest potential in several areas.

Although specific examples of polymers and nanomaterials directly synthesized from this compound are not extensively documented, the functional groups present in the molecule offer clear potential for its use as a monomer or a precursor.

The amide group can participate in polymerization reactions, for example, through polycondensation, to form polyamide structures. The cyano group can also be a site for polymerization or can be converted to other functional groups that can then be polymerized.

In the context of nanomaterials, the ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). core.ac.uknih.gov The cyano and carbonyl groups can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing. While research has focused on related cyanophenyl-containing ligands for coordination polymer synthesis, the principles can be extended to this compound. nih.gov

The design of functional materials with specific optical, electronic, or recognition properties often relies on the careful selection of molecular components. The combination of a polar nitrile group and a hydrogen-bonding acetamide group in this compound makes it an interesting candidate for the construction of such materials.

For example, the cyanophenyl moiety is a common component in liquid crystal molecules. While this compound itself is not a liquid crystal, its rigid core and polar end groups are features that could be incorporated into larger liquid crystalline structures. The related class of 4-cyano-4'-alkylbiphenyls are well-known liquid crystals, demonstrating the utility of the cyanobiphenyl scaffold in this field. google.commdpi.com

Furthermore, the ability of this compound to form metal complexes suggests its potential use in the development of functional materials such as molecular sensors or catalysts. The coordination of the molecule to a metal center can alter its electronic properties, leading to changes in fluorescence or electrochemical behavior that can be harnessed for sensing applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Cyanophenyl)acetamide and its derivatives?

- Methodology : The compound is typically synthesized via hydrolysis of 4-cyanobenzonitrile derivatives under acidic or basic conditions. For example, derivatives like N-(4-Cyanophenyl)-2-(3-methoxy-9H-carbazol-9-yl)-acetamide are prepared by coupling 3-methoxycarbazole with bromoacetamide intermediates, followed by purification via column chromatography (ethyl acetate/hexane, 1:3). Yield optimization (e.g., 86%) is achieved by controlling reaction temperature (70–80°C) and stoichiometry .

- Key Data :

- 1H NMR (CDCl₃) : δ 9.89 (s, amide), 8.19 (d, J = 7.4 Hz, Ar-H), 3.60 (s, -OCH₃) .

- LCMS : m/z 354.39 (M+H)⁺ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms the presence of the cyanophenyl group (δ 7.4–8.2 ppm for aromatic protons) and acetamide moiety (δ 2.25 ppm for -CH₂-; δ 169.45 ppm for carbonyl carbon) .

- Elemental Analysis : Validates purity (e.g., C: 74.29%, H: 4.81%, N: 11.90% vs. calculated values) .

- LCMS : Verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does X-ray crystallography resolve the structural conformation and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between the acetamide group and aromatic ring (e.g., 83.08° in 2-(4-Chlorophenyl)acetamide analogs). Intramolecular C–H⋯O hydrogen bonds form six-membered rings, while intermolecular N–H⋯O bonds create layered crystal packing .

- Key Data :

- Crystal Parameters : Space group P2₁/c, Z = 4, R factor = 0.047 .

- Hydrogen Bonding : N–H⋯O distance = 2.89 Å, angle = 165° .

Q. How are contradictions in isomer identification addressed during metabolite analysis?

- Methodology : LC-HRMS/MS and ¹H-NMR differentiate isomers like 2-(2-hydroxyphenyl)acetamide (ortho) and 2-(3-hydroxyphenyl)acetamide (meta). For example, misassignment of M1 (ortho-isomer) in a 2015 study was corrected using synthetic reference materials and HRMS fragmentation patterns .

- Key Data :

- HRMS/MS : Ortho-isomer shows distinct fragment ions at m/z 152.07 (M-H₂O) vs. meta-isomer at m/z 138.05 .